4-(Piperidin-4-yl)phenol hydrobromide

CAS No.: 1869912-48-0

Cat. No.: VC2750814

Molecular Formula: C11H16BrNO

Molecular Weight: 258.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1869912-48-0 |

|---|---|

| Molecular Formula | C11H16BrNO |

| Molecular Weight | 258.15 g/mol |

| IUPAC Name | 4-piperidin-4-ylphenol;hydrobromide |

| Standard InChI | InChI=1S/C11H15NO.BrH/c13-11-3-1-9(2-4-11)10-5-7-12-8-6-10;/h1-4,10,12-13H,5-8H2;1H |

| Standard InChI Key | BSEWCHKPJQZHID-UHFFFAOYSA-N |

| SMILES | C1CNCCC1C2=CC=C(C=C2)O.Br |

| Canonical SMILES | C1CNCCC1C2=CC=C(C=C2)O.Br |

Introduction

Chemical Structure and Properties

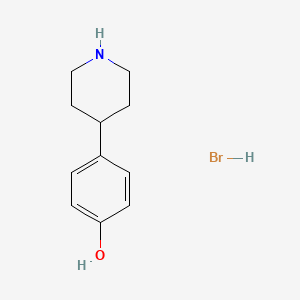

4-(Piperidin-4-yl)phenol hydrobromide (CAS: 1869912-48-0) is characterized by a distinct molecular architecture featuring a piperidine ring directly connected to a phenolic structure at the 4-position. This unique arrangement contributes to its chemical versatility and biological potential.

Basic Chemical Information

The compound is defined by the following properties:

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₆BrNO |

| Molecular Weight | 258.15 g/mol |

| CAS Number | 1869912-48-0 |

| IUPAC Name | 4-piperidin-4-ylphenol;hydrobromide |

| InChI Key | BSEWCHKPJQZHID-UHFFFAOYSA-N |

| SMILES | C1CNCCC1C2=CC=C(C=C2)O.Br |

| MDL Number | MFCD30607288 |

| PubChem CID | 118693666 |

Physical and Chemical Characteristics

4-(Piperidin-4-yl)phenol hydrobromide exhibits several distinctive properties that make it valuable for research applications:

-

Solubility: The compound demonstrates high water solubility, enhanced by its hydrobromide salt form, facilitating its use in various biological assays.

-

Hydrogen bonding capacity: It contains two hydrogen bond donors and two acceptors, contributing to its biological interactions.

-

Gastrointestinal absorption: Exhibits high gastrointestinal absorption, making it potentially suitable for oral administration in pharmacological studies.

-

Amphiprotic nature: The compound features both acidic (phenol) and basic (piperidine) functional groups, allowing for diverse chemical reactions.

These properties collectively influence the compound's behavior in biological systems and its potential for modifications in synthetic chemistry applications.

Synthesis and Preparation Methods

The synthesis of 4-(Piperidin-4-yl)phenol hydrobromide involves several carefully controlled chemical processes to ensure high purity and yield.

General Synthetic Approach

While specific synthetic routes may vary, a common approach involves the reaction between appropriate piperidine derivatives and phenol compounds, followed by salt formation with hydrobromic acid. The typical synthesis process requires careful control of reaction conditions to optimize yield and purity.

Synthesis Steps and Considerations

The synthesis typically proceeds through the following stages:

-

Formation of the piperidine-phenol linkage through appropriate chemical reactions

-

Purification of intermediates through recrystallization or chromatographic methods

-

Conversion to the hydrobromide salt form

-

Final purification to obtain the desired compound with high purity

For comparable piperidine-containing compounds, reactions such as the Mannich condensation have proven effective. For instance, related piperidin-4-one compounds have been synthesized through one-pot Mannich condensation reactions with good yields (approximately 88%) .

Analytical Characterization

The verification of compound identity and purity typically employs several analytical techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy

-

Mass Spectrometry

-

Infrared Spectroscopy

-

Single crystal X-ray diffraction (for crystalline forms)

-

Elemental analysis

These methods collectively provide comprehensive confirmation of the compound's structure, purity, and key functional groups.

Biological Activities and Pharmacological Properties

The biological profile of 4-(Piperidin-4-yl)phenol hydrobromide stems from its structural features and potential interactions with various biological targets.

Metabolic Interactions

4-(Piperidin-4-yl)phenol hydrobromide has been identified as a substrate for P-glycoprotein, suggesting potential interactions with drug transport mechanisms across cellular membranes. This property has important implications for:

-

Pharmacokinetic behavior in biological systems

-

Potential drug-drug interactions

-

Bioavailability considerations in research applications

Understanding these metabolic interactions is crucial for predicting the compound's behavior in complex biological systems and its potential effects when co-administered with other substances.

Comparative Pharmacological Analysis

Table: Comparative Analysis of 4-(Piperidin-4-yl)phenol hydrobromide with Related Compounds

| Compound | Structural Relationship | Observed Biological Activity | Key Differences |

|---|---|---|---|

| 4-(Piperidin-4-yl)phenol hydrobromide | Reference compound | Interactions with neurotransmitter systems | - |

| N-substituted 3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | Different hydroxyphenyl position; additional methyl groups | Opioid receptor antagonism | Methyl groups at 3,4-positions |

| 2-(Piperidin-4-ylmethyl)phenol | Different position of phenol; additional methylene group | Different receptor selectivity profile | Position and linkage of phenol |

| Piperidin-4-one derivatives | Carbonyl instead of phenol group | Anti-inflammatory and antioxidant activities | Different functional group |

Structure-Activity Relationships

Understanding the relationship between structural features and biological activity provides critical insights for the development of optimized derivatives.

Impact of Piperidine Substitution

Research on related piperidine derivatives has demonstrated that substitution patterns on the piperidine ring significantly influence biological activity. For instance, studies on N-substituted 3,4-dimethyl-4-(3-hydroxyphenyl)piperidines revealed:

-

Compounds with both 3- and 4-methyl substituents exhibited stronger opioid receptor antagonist properties compared to those lacking one or both methyl groups .

-

N-phenylpropyl analogues consistently demonstrated higher potency than their N-methyl counterparts .

These findings suggest that targeted modifications of the piperidine ring in 4-(Piperidin-4-yl)phenol hydrobromide could potentially enhance or alter its biological activity profile.

Phenol Position Effects

The position of the phenol group relative to the piperidine ring significantly impacts molecular recognition and target binding. In related compounds, research has shown that:

-

The equatorial orientation of phenyl groups connected to piperidine rings influences receptor binding properties .

-

The position of hydroxyl groups on phenyl rings (ortho, meta, para) affects selectivity for different receptor subtypes .

For 4-(Piperidin-4-yl)phenol hydrobromide, the para-positioned phenol creates a specific electronic and spatial arrangement that defines its interaction potential with biological targets.

Conformational Considerations

The three-dimensional conformation of piperidine-containing compounds significantly influences their biological properties. For 4-(Piperidin-4-yl)phenol hydrobromide and related structures:

-

Chair conformations of the piperidine ring predominate in solution.

-

The orientation (axial vs. equatorial) of substituents affects molecular recognition.

-

Hydrogen bonding capabilities influence intramolecular stability and intermolecular interactions .

These conformational aspects provide important considerations for molecular design strategies aimed at optimizing biological activity.

Research Applications

4-(Piperidin-4-yl)phenol hydrobromide has diverse applications across several research domains, leveraging its unique structural and chemical properties.

Medicinal Chemistry and Drug Discovery

The compound serves as a valuable building block in medicinal chemistry and drug discovery programs. Its well-defined structure and potential for functionalization make it suitable for:

-

Development of receptor-selective ligands

-

Design of enzyme inhibitors

-

Creation of compounds with specific pharmacokinetic profiles

-

Synthesis of derivatives with enhanced targeting properties

The piperidine scaffold appears in numerous pharmaceutical agents, highlighting its significance in drug design and development processes.

Pharmacological Research Tools

In pharmacological research, 4-(Piperidin-4-yl)phenol hydrobromide functions as a useful tool for investigating biological processes and pathways:

-

Probing receptor-ligand interactions

-

Studying structure-activity relationships

-

Investigating signal transduction mechanisms

-

Developing chemical probes for specific biological targets

These applications contribute to fundamental understanding of biological systems and provide platforms for therapeutic innovation.

| Hazard Statement | Description | Implications |

|---|---|---|

| H302 | Harmful if swallowed | Requires careful handling to prevent ingestion |

| H315 | Causes skin irritation | Necessitates appropriate skin protection |

| H319 | Causes serious eye irritation | Eye protection required during handling |

| H335 | May cause respiratory irritation | Should be handled in well-ventilated areas |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume